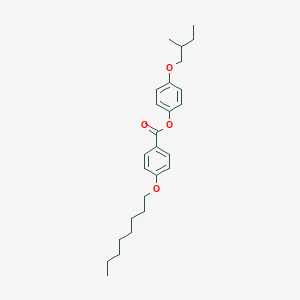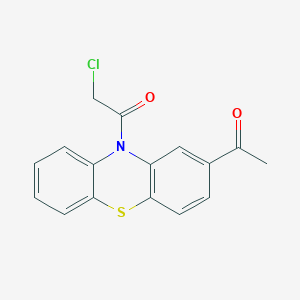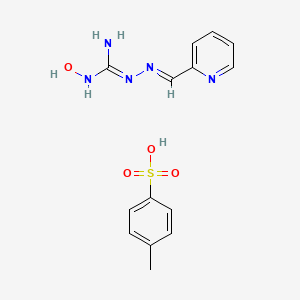
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate typically involves the esterification reaction between 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-methylbutoxy)phenol and 4-(octyloxy)benzoic acid.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to form the corresponding alcohols.
Substitution: The phenyl and benzoate groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using sulfuric acid.
Major Products Formed
Hydrolysis: 4-(2-Methylbutoxy)phenol and 4-(octyloxy)benzoic acid.
Reduction: Corresponding alcohols, such as 4-(2-methylbutoxy)benzyl alcohol and 4-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of prodrugs and controlled-release medications.
Industry: Utilized in the production of specialty chemicals, such as plasticizers, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate is primarily related to its chemical structure and reactivity. The ester bond in the compound can undergo hydrolysis, leading to the release of the corresponding phenol and benzoic acid derivatives. These products can then interact with various molecular targets and pathways, depending on the specific application. For example, in biological systems, the phenol derivative may exhibit antimicrobial activity by disrupting bacterial cell membranes, while the benzoic acid derivative may act as an antioxidant by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methylbutoxy)phenyl 4-(octyloxy)benzoate can be compared with other similar compounds, such as:
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with a different alkoxy group, leading to variations in physical and chemical properties.
4-(2-Methylbutyl)phenyl 4-(octyloxy)benzoate:
4-(2-Methylbutoxy)phenyl 4-(hexyloxy)benzoate: Similar structure but with a different alkoxy group, influencing its solubility and stability.
The uniqueness of this compound lies in its specific combination of alkoxy and benzoate groups, which confer distinct physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
| 80883-64-3 | |
Molekularformel |
C26H36O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
[4-(2-methylbutoxy)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C26H36O4/c1-4-6-7-8-9-10-19-28-23-13-11-22(12-14-23)26(27)30-25-17-15-24(16-18-25)29-20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChI-Schlüssel |
YGMRDZZVCNXNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
